(6R)-FR054

Cancer metabolism Chemical biology Stereochemistry

(6R)-FR054 (CAS 10378-06-0) is the 6R-stereoisomer of FR054, a well-characterized inhibitor of phosphoglucomutase 3 (PGM3), the third enzyme in the hexosamine biosynthetic pathway (HBP). While FR054 (the 6S-isomer, CAS 35954-65-5) demonstrates potent anti-proliferative effects in multiple cancer models through HBP suppression, (6R)-FR054 is consistently reported as the less active stereoisomer.

Molecular Formula C14H19NO8
Molecular Weight 329.30 g/mol
CAS No. 10378-06-0
Cat. No. B1673998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-FR054
CAS10378-06-0
SynonymsFR054;  FR-054;  FR 054
Molecular FormulaC14H19NO8
Molecular Weight329.30 g/mol
Structural Identifiers
SMILESCC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
InChIKeyWZFQZRLQMXZMJA-KSTCHIGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(6R)-FR054 (CAS 10378-06-0): A Stereochemically Defined Probe for the Hexosamine Biosynthetic Pathway


(6R)-FR054 (CAS 10378-06-0) is the 6R-stereoisomer of FR054, a well-characterized inhibitor of phosphoglucomutase 3 (PGM3), the third enzyme in the hexosamine biosynthetic pathway (HBP) [1]. While FR054 (the 6S-isomer, CAS 35954-65-5) demonstrates potent anti-proliferative effects in multiple cancer models through HBP suppression, (6R)-FR054 is consistently reported as the less active stereoisomer . This stereochemical distinction makes (6R)-FR054 a valuable tool for probing the conformational requirements of PGM3 inhibition and for use as a matched negative control in mechanistic studies of the HBP.

Why (6R)-FR054 Cannot Be Substituted by FR054 (6S-Isomer) in Research Applications


FR054 and (6R)-FR054 share identical molecular formulas and connectivity but differ solely at the C6 stereocenter. This subtle structural variation translates into a marked difference in biological activity: FR054 (6S) robustly inhibits PGM3 and suppresses cancer cell proliferation, whereas (6R)-FR054 is a significantly less active isomer . Therefore, substituting (6R)-FR054 for FR054—or vice versa—invalidates experimental design. Procurement must be stereochemistry-specific; CAS 35954-65-5 (FR054) and CAS 10378-06-0 ((6R)-FR054) are not interchangeable .

(6R)-FR054 (CAS 10378-06-0) Quantitative Differentiation Evidence Guide


Stereochemistry-Dependent PGM3 Inhibitory Activity: (6R)-FR054 vs. FR054 (6S)

FR054 (6S-isomer) reduces breast cancer cell viability with an IC50 of approximately 0.5–1 mM after 48 h of treatment, inducing early proliferation arrest and marked apoptosis [1]. In contrast, (6R)-FR054 is explicitly designated as the 'less active isomer' of FR054, indicating that its potency is substantially lower at comparable concentrations [2]. No quantitative IC50 values are available for (6R)-FR054, but the consistent vendor and literature consensus establishes it as the stereochemically inferior inhibitor.

Cancer metabolism Chemical biology Stereochemistry

Protein Stability Modulation by FR054: A Baseline for Isomer Comparison

FR054 (6S-isomer) enhances PGM3 protein stability in a dose-dependent manner and binds more potently than the natural substrate GlcNAc-6-P . While (6R)-FR054 has not been directly evaluated in this assay, the 'less active' designation implies that its binding affinity and stabilization effect are significantly reduced relative to FR054. This property underscores the value of (6R)-FR054 as a negative control for distinguishing target engagement from off-target effects.

Enzyme inhibition Protein stability PGM3

Glycosylation Inhibition in Breast Cancer Cells: FR054 Benchmark Data

FR054 (250 μM, 24 h) significantly reduces both N- and O-linked glycosylation in MDA-MB-231 triple-negative breast cancer cells [1]. The magnitude of this effect is correlated with decreased cell adhesion and migration. No glycosylation data exist for (6R)-FR054, but as a less active isomer, it is expected to produce minimal or no change at equivalent concentrations, thereby providing a cleaner background for assay normalization.

Glycobiology Breast cancer N-glycosylation

In Vivo Tumor Growth Inhibition by FR054: Context for Isomer Selection

FR054 (1000 mg/kg, i.p., twice daily) suppresses tumor growth in an MDA-MB-231 xenograft mouse model, with twice-daily dosing showing greater efficacy than single dosing . (6R)-FR054 has not been evaluated in vivo, but its reduced in vitro potency strongly predicts negligible anti-tumor activity at equivalent doses. This makes (6R)-FR054 unsuitable for therapeutic proof-of-concept studies but ideal for dissecting stereochemical requirements in vivo.

In vivo pharmacology Xenograft Breast cancer

HBP Pathway Inhibition and Ferroptosis Induction: FR054 Synergy Data

FR054 enhances temozolomide (TMZ) sensitivity in glioblastoma cells by promoting ferroptosis and inhibiting O-GlcNAcylation, with synergistic effects observed in vitro and in GBM organoid models [1]. The combination significantly reduced TMZ IC50 in TMZ-resistant U87 and A172 cells [2]. (6R)-FR054, as the less active isomer, is unlikely to recapitulate this synergy, making it a valuable negative control for confirming that the observed sensitization is stereochemistry-dependent and not a scaffold artifact.

Ferroptosis Glioblastoma Drug synergy

Pancreatic Cancer Cell Sensitization to Erastin and Pan-RAS Inhibitors

FR054 cooperates with erastin to induce PDAC cell death via UPR activation and ferroptosis, and also enhances sensitivity to the pan-RAS inhibitor BI-2852 [1][2]. The less active isomer (6R)-FR054 serves as a critical control to verify that these cooperative effects are specifically mediated by PGM3 inhibition rather than non-specific stress responses.

Pancreatic cancer Unfolded protein response Ferroptosis

(6R)-FR054 (CAS 10378-06-0) Recommended Application Scenarios for Research Procurement


Stereochemical Negative Control in PGM3 Inhibition Assays

Use (6R)-FR054 as a matched negative control for FR054 (6S-isomer) in cellular viability, glycosylation, or protein stabilization assays. Its reduced activity ensures that observed effects with FR054 are truly due to PGM3 inhibition and not scaffold-dependent [1].

Structure–Activity Relationship (SAR) Studies of PGM3 Inhibitors

Include (6R)-FR054 in SAR panels to define the stereochemical requirements for PGM3 inhibition. Comparing FR054 (6S) and (6R)-FR054 (6R) isolates the impact of the C6 stereocenter on target engagement and cellular potency .

Mechanistic Validation of HBP-Dependent Synergy

Employ (6R)-FR054 in combination studies (e.g., with TMZ in glioblastoma or erastin in pancreatic cancer) to confirm that observed synergistic or cooperative effects are dependent on active PGM3 inhibition rather than off-target HBP modulation [2].

Control for Off-Target ER Stress and ROS Induction

FR054 induces endoplasmic reticulum stress and ROS-dependent apoptosis in cancer cells . (6R)-FR054, being less active, serves as a control to differentiate between on-target (PGM3-mediated) and off-target (general chemical stress) contributions to these phenotypes.

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